(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid
CAS No.:
Cat. No.: VC18293595
Molecular Formula: C7H4N2O2S
Molecular Weight: 180.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4N2O2S |
|---|---|
| Molecular Weight | 180.19 g/mol |
| IUPAC Name | 2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11) |
| Standard InChI Key | SOTSJYLMOAUIJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=N1)C=C(C#N)C(=O)O |
Introduction
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid is an organic compound that has garnered significant attention in the scientific community, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. This compound is characterized by its molecular formula, C7H4N2O2S, and a molecular weight of approximately 180.19 g/mol, although some sources report a slightly lower molecular weight due to variations in the compound's description .
Key Features:
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Thiazole Ring: The compound contains a thiazole ring, a five-membered heterocyclic structure with sulfur and nitrogen atoms, which contributes to its reactivity and biological activity.
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Cyano Group: The presence of a cyano group enhances the compound's reactivity and electron-withdrawing properties.
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α,β-Unsaturated Carboxylic Acid: It belongs to the class of α,β-unsaturated carboxylic acids, which are known for their versatility in organic synthesis.
Synthesis Steps:
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Nucleophilic Addition: The thiazole nitrogen attacks the carbonyl carbon of the acrylic acid derivative.
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Dehydration: The intermediate undergoes dehydration to form the final product.
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Purification: Techniques like recrystallization or chromatography are used to enhance purity and yield.
Biological Activity and Applications
(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid exhibits significant biological activity, primarily due to its structural similarity to natural substrates or inhibitors. It has been investigated for its potential interactions with enzymes and receptors, which could lead to therapeutic applications.
Potential Applications:
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Medicinal Chemistry: Its structural characteristics make it a subject of interest for drug development.
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Biological Pathways: Compounds with thiazole rings have shown promise in modulating various biological pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Cyanoacrylic Acid | Lacks thiazole ring | Similar reactivity due to cyano group |
| 3-Thiazolylacrylic Acid | Contains thiazole but different functional groups | Affects reactivity differently |
| 4-Thiazolylbutyric Acid | Similar thiazole structure but different carbon chain length | Influences properties differently |
The unique combination of the cyano group and the thiazole ring in (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid enhances its reactivity and biological activity compared to similar compounds.
Research Findings and Future Directions
Research on (2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid is ongoing, with studies focusing on its interactions with biological targets and potential therapeutic applications. Further investigations are needed to fully explore its biological activity and to optimize its structure for improved efficacy.
Future Research Directions:
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In-depth Biological Studies: Detailed investigations into its mechanism of action and potential as a therapeutic agent.
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Structural Optimization: Modifications to enhance its biological activity and stability.
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